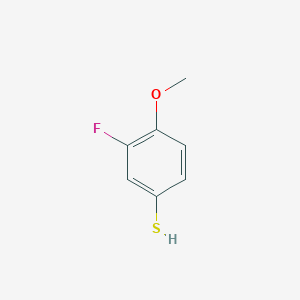

3-氟-4-甲氧基硫酚

描述

The compound "3-Fluoro-4-methoxythiophenol" is not directly studied in the provided papers; however, the papers do discuss related fluorinated thiophenes and their properties. Fluorinated thiophenes are of significant interest in the field of materials science, particularly in the development of electronic and optoelectronic devices due to their ability to modulate electronic properties through the introduction of fluorine atoms into the thiophene ring .

Synthesis Analysis

The synthesis of fluorinated thiophenes can be achieved through various strategies. One approach involves the treatment of dibrominated monomers with alkyl Grignard reagents, leading to the formation of regioisomeric fluorinated thiophenes . Another method reported is the Schiemann reaction, which introduces the fluorine atom into the thiophene ring with a good overall yield . These synthetic routes are crucial for producing building blocks like 3-Fluoro-4-methoxythiophenol for further polymerization and application in electronic materials.

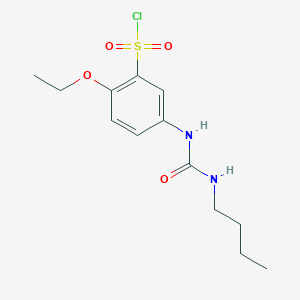

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is characterized by the presence of fluorine atoms, which can significantly affect the electronic distribution and conformation of the thiophene ring. The introduction of fluorine is known to increase the ionization potential of the resulting polymers without significantly changing the optical band gap . Additionally, fluorination can lead to a more co-planar backbone, enhancing the tendency of the polymers to aggregate in solution .

Chemical Reactions Analysis

Fluorinated thiophenes can undergo various chemical reactions, including electropolymerization and copolymerization with other monomers. For instance, copolymerization of 3-(4-fluorophenyl)thiophene with 3,4-ethylenedioxythiophene has been achieved electrochemically, resulting in materials that combine the advantageous properties of both monomers . However, attempts to electropolymerize certain fluorinated thiophenes, such as 3-fluoro-4-hexylthiophene, have been unsuccessful, indicating that the electronic effects of fluorination can sometimes hinder polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes and their polymers are influenced by the fluorine substituents. These materials often exhibit good electrochemical behavior, high conductivity, and excellent ambient stability . The fluorinated chains can lead to strong intermolecular interactions in the solid state, which surprisingly does not compromise the solid-state fluorescence efficiencies . Additionally, the presence of fluorine can affect the surface morphology and wettability of polymer films, as seen in the development of superhydrophobic surfaces .

科学研究应用

电子性质和聚合物合成

用噻吩衍生物调节电子性质: Gohier 等人 (2013) 的研究调查了使用 3-氟-4-己基噻吩(一种与 3-氟-4-甲氧基硫酚在结构上相似的化合物)来调节共轭聚噻吩的电子性质。这项研究对于开发电子学中的先进材料具有重要意义 (Gohier, Frère, & Roncali, 2013).

用于电子应用的聚合物合成: Fei 等人 (2015) 专注于合成 3-烷基-4-氟噻吩,用于其在电子设备中的应用。他们强调了氟化如何影响这些聚合物的性质,这与 3-氟-4-甲氧基硫酚衍生物的潜在用途相关 (Fei et al., 2015).

氟化杂环化合物

- 氟化化合物的合成: Shi、Wang 和 Schlosser (1996) 探索了使用类似于 3-氟-4-甲氧基硫酚的 2-氟丙烯酸结构单元来合成含氟吡唑啉酮、嘧啶、香豆素和苯并噻吩酮。这项研究有助于药物化学和材料科学领域 (Shi, Wang, & Schlosser, 1996).

先进材料和传感器

非线性光学应用: Stathis 等人 (2019) 讨论了硫酚改性的氟化石墨烯衍生物的合成和表征,其在非线性光学领域有应用。该研究突出了硫酚化合物在先进材料应用中的潜力 (Stathis et al., 2019).

葡萄糖传感: Bao 等人 (2021) 合成了一种用于葡萄糖传感的单体,其中涉及乙撑二氧噻吩的衍生物,展示了硫酚化合物在生物传感技术中的潜力 (Bao et al., 2021).

作用机制

安全和危害

3-Fluoro-4-methoxythiophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

3-Fluoro-4-methoxythiophenol has been used in the development of organic thin-film transistors (OTFTs), which are advantageous for monolithic three-dimensional integration due to low temperature and facile solution processing . These OTFTs have shown superior performance for driving micro light emitting diode displays . This suggests potential future applications in the field of display technology .

属性

IUPAC Name |

3-fluoro-4-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEUVLFLTXYXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374597 | |

| Record name | 3-Fluoro-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methoxythiophenol | |

CAS RN |

89818-27-9 | |

| Record name | 3-Fluoro-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89818-27-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)